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molecular formula C18H16FN3O B8705642 N-Cyclopropyl-3-fluoro-5-(1H-indazol-5-yl)-4-methylbenzamide CAS No. 651780-48-2

N-Cyclopropyl-3-fluoro-5-(1H-indazol-5-yl)-4-methylbenzamide

Cat. No. B8705642
M. Wt: 309.3 g/mol
InChI Key: GIWCBSLJBLIGKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07687532B2

Procedure details

A mixture of 1,1-dimethylethyl 5-{5-[(cyclopropylamino)carbonyl]-3-fluoro-2-methylphenyl}-1H-indazole-1-carboxylate (Intermediate 2, 0.46 g) in a solution of hydrogen chloride in dioxan (4M, 7 ml) was stirred at room temperature. under nitrogen for 4.5 h. The solvent was evaporated and the residue was partitioned between dichloromethane (20 ml) and aqueous sodium hydroxide (2M, 20 ml). The organic layer was separated using a hydrophobic filter tube, the solvent was evaporated and the residue was purified on a Varian Bond-Elut SPE cartridge (silica, 10 g) eluting with chloroform:methanol (100:0 to 98:2) to give the title compound (0.06 g).
Name
1,1-dimethylethyl 5-{5-[(cyclopropylamino)carbonyl]-3-fluoro-2-methylphenyl}-1H-indazole-1-carboxylate
Quantity
0.46 g
Type
reactant
Reaction Step One
Name
Intermediate 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:4][C:5]([C:7]2[CH:8]=[C:9]([F:30])[C:10]([CH3:29])=[C:11]([C:13]3[CH:14]=[C:15]4[C:19](=[CH:20][CH:21]=3)[N:18](C(OC(C)(C)C)=O)[N:17]=[CH:16]4)[CH:12]=2)=[O:6])[CH2:3][CH2:2]1.Cl>O1CCOCC1>[CH:1]1([NH:4][C:5](=[O:6])[C:7]2[CH:12]=[C:11]([C:13]3[CH:14]=[C:15]4[C:19](=[CH:20][CH:21]=3)[NH:18][N:17]=[CH:16]4)[C:10]([CH3:29])=[C:9]([F:30])[CH:8]=2)[CH2:2][CH2:3]1

Inputs

Step One
Name
1,1-dimethylethyl 5-{5-[(cyclopropylamino)carbonyl]-3-fluoro-2-methylphenyl}-1H-indazole-1-carboxylate
Quantity
0.46 g
Type
reactant
Smiles
C1(CC1)NC(=O)C=1C=C(C(=C(C1)C=1C=C2C=NN(C2=CC1)C(=O)OC(C)(C)C)C)F
Name
Intermediate 2
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)NC(=O)C=1C=C(C(=C(C1)C=1C=C2C=NN(C2=CC1)C(=O)OC(C)(C)C)C)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
7 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between dichloromethane (20 ml) and aqueous sodium hydroxide (2M, 20 ml)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified on a Varian Bond-Elut SPE cartridge (silica, 10 g)
WASH
Type
WASH
Details
eluting with chloroform:methanol (100:0 to 98:2)

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
C1(CC1)NC(C1=CC(=C(C(=C1)C=1C=C2C=NNC2=CC1)C)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.06 g
YIELD: CALCULATEDPERCENTYIELD 17.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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